4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Overview
Description
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is a complex organic compound characterized by its unique structure, which includes a triazole ring, an aniline group, and a tert-butyl-dimethylbenzyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-tert-butyl-2,6-dimethylbenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the sulfanyl intermediate. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfanyl and triazole groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
- 4,4′-Butylidenebis(6-tert-butyl-m-cresol)
Uniqueness
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is unique due to its combination of a triazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4S/c1-7-27-21(17-8-10-19(24)11-9-17)25-26-22(27)28-14-20-15(2)12-18(13-16(20)3)23(4,5)6/h8-13H,7,14,24H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGXUKHKPKVOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2C)C(C)(C)C)C)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.